molecular formula C19H23N7O3S B12191741 Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B12191741
M. Wt: 429.5 g/mol
InChI Key: PAOBOVYQRNEQRD-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine ring via a carbonyl group. The thiazole moiety, substituted with an ethyl ester, adds distinct physicochemical properties.

Properties

Molecular Formula

C19H23N7O3S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H23N7O3S/c1-3-29-17(27)10-14-11-30-19(20-14)21-18(28)13-6-8-25(9-7-13)16-5-4-15-23-22-12(2)26(15)24-16/h4-5,11,13H,3,6-10H2,1-2H3,(H,20,21,28)

InChI Key

PAOBOVYQRNEQRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperidine and thiazole derivatives. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may target microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound’s key structural elements include:

  • Triazolo-pyridazine core : A bicyclic system with a 3-methyl substituent.
  • Piperidine linkage : Facilitates conformational flexibility.
  • Thiazole-acetate ester : Enhances lipophilicity and metabolic stability.

Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Functional Groups Structural Features Inferred Properties
Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate N/A Ethyl ester, thiazole, triazolo-pyridazine Piperidine-triazolo-pyridazine-thiazole-ester High lipophilicity; potential prodrug (ester hydrolysis)
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate 1033836-69-9 Ethyl ester, fluorophenyl, pyridine Piperidine-pyridine-fluorophenyl Enhanced aromatic stacking (fluorophenyl); moderate solubility
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid 950037-34-0 Carboxylic acid, triazolo-pyridazine Piperidine-carboxylic acid High aqueous solubility; ionizable at physiological pH
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 891117-12-7 Acetamide, ethoxyphenyl Phenyl-triazolo-pyridazine-acetamide Improved membrane permeability (ethoxyphenyl)

Key Differences and Implications

Ester vs. The carboxylic acid in 950037-34-0 may improve solubility, favoring renal excretion or formulation in aqueous media.

Thiazole vs. In contrast, fluorophenyl groups (1033836-69-9) promote hydrophobic and halogen bonding .

Substituent Effects on Bioactivity :

  • The 3-methyl group on the triazolo-pyridazine core (target compound and 891117-12-7) likely stabilizes the heterocyclic system, reducing metabolic oxidation compared to unsubstituted analogs .
  • Ethoxyphenyl substituents (891117-12-7) may extend half-life by resisting oxidative metabolism compared to aliphatic esters .

Biological Activity

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of triazole and thiazole moieties, which are known for their diverse biological activities. The presence of the piperidine ring further enhances its pharmacological potential.

Molecular Formula: C17_{17}H20_{20}N6_{6}O2_{2}S

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies demonstrated that related compounds had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Mycobacterium bovis BCG .

Anticancer Properties

The anticancer potential of similar triazole-containing compounds has been well-documented. For example, certain derivatives have exhibited high potency against human colon cancer cell lines (HCT 116), with IC50_{50} values indicating strong cytotoxic effects. One study reported a compound with an IC50_{50} value of 4.363 µM compared to doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites and altering their activity.

Research Findings and Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated MIC of 31.25 µg/mL against Mycobacterium bovis BCG .
Study 2Anticancer ActivityCompound showed IC50_{50} of 4.363 µM in HCT 116 cells .
Study 3Mechanistic InsightsBinding affinity studies indicated potential for enzyme inhibition .

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